Zafirlukast-d6

Pharmacokinetics Metabolic Stability Deuterium Isotope Effect

Zafirlukast-d6 is a deuterated (d6) internal standard engineered for validated LC-MS/MS bioanalytical methods. Unlike chemical analogs (e.g., montelukast), this isotopologue co-elutes perfectly with zafirlukast, compensating for matrix effects and ionization variability. Essential for pharmacokinetic studies (Cmax, AUC, t1/2) and regulatory-compliant bioanalysis. For R&D use only; not for human administration.

Molecular Formula C31H33N3O6S
Molecular Weight 581.7 g/mol
Cat. No. B12379358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZafirlukast-d6
Molecular FormulaC31H33N3O6S
Molecular Weight581.7 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC
InChIInChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i2D3,3D3
InChIKeyYEEZWCHGZNKEEK-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zafirlukast-d6 for Quantitative Bioanalysis and Pharmacokinetic Studies: A Stable Isotope-Labeled Standard


Zafirlukast-d6 is a stable isotope-labeled analog of zafirlukast, an orally active leukotriene D4 (LTD4) receptor antagonist . It is distinguished by the incorporation of six deuterium atoms into its molecular structure, resulting in a molecular formula of C31H27D6N3O6S and a molecular weight of approximately 581.7 g/mol . This compound is not intended for therapeutic use but serves as a critical internal standard for quantitative mass spectrometry and as a tracer in pharmacokinetic research . Its primary value lies in its use as an analytical tool, enabling precise, accurate, and reproducible measurement of the parent drug in complex biological matrices.

Why Unlabeled Zafirlukast or Other Analogs Cannot Substitute Zafirlukast-d6 in Critical Assays


The primary application of Zafirlukast-d6 is as a quantitative internal standard. Unlabeled zafirlukast, by definition, is indistinguishable from the target analyte and therefore cannot be used for this purpose [1]. While alternative compounds like montelukast or pranlukast may be used as internal standards in some assays, they are chemically distinct entities that can introduce significant analytical variability due to differences in ionization efficiency, matrix effects, and chromatographic behavior . Zafirlukast-d6, as an isotopologue, nearly perfectly co-elutes with and mimics the analyte's behavior through sample preparation and LC-MS/MS analysis, providing unmatched correction for these variables [2].

Quantifiable Differentiation of Zafirlukast-d6: Evidence for Analytical and Research Selection


Reduced In Vitro Clearance Rate via Deuterium Kinetic Isotope Effect

Zafirlukast-d6 demonstrates a quantifiably slower metabolic clearance rate compared to non-deuterated zafirlukast in human liver microsomes, a key in vitro model for predicting drug metabolism .

Pharmacokinetics Metabolic Stability Deuterium Isotope Effect

Enhanced Quantitation Accuracy for LC-MS/MS Bioanalysis

When used as an internal standard, Zafirlukast-d6 enables a validated LC-MS/MS method for quantifying zafirlukast in human plasma with a defined lower limit of quantitation (LLOQ) that cannot be reliably achieved with a non-isotopic internal standard [1].

Bioanalysis LC-MS/MS Internal Standard Method Validation

Proven Utility in Human Pharmacokinetic Studies

The LC-MS/MS method validated with Zafirlukast-d6 was successfully applied to a clinical pharmacokinetic study in 24 healthy human volunteers, generating precise data on key PK parameters [1].

Clinical Pharmacokinetics In Vivo Study Drug Absorption

Structural Basis for Distinct Antagonism Mode on CysLT1 Receptor

Crystal structures of the CysLT1 receptor reveal that zafirlukast binds with a unique mode distinct from pranlukast, leading to differential conformations of key microswitches and residues within the receptor [1].

Structural Biology CysLT1 Receptor Ligand Binding

Parent Compound's Inverse Agonist Activity at CysLT1 Receptor

Zafirlukast, the parent molecule, acts as an inverse agonist on the human CysLT1 receptor, actively reducing basal signaling, whereas other ligands may act as neutral antagonists [1].

Pharmacology Inverse Agonism CysLT1 Receptor

Primary Application Scenarios for Zafirlukast-d6 in Research and Development


Quantitative Bioanalysis in Clinical and Preclinical Pharmacokinetic Studies

Zafirlukast-d6 is the essential internal standard for validated LC-MS/MS methods designed to quantify zafirlukast in human or animal plasma. This application is mandatory for generating reliable pharmacokinetic data (Cmax, AUC, Tmax, half-life) for regulatory submissions and academic research, as demonstrated by the method developed by Bharathi et al. .

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

The established 40% reduction in clearance rate in human liver microsomes makes Zafirlukast-d6 a valuable tool for investigating the deuterium isotope effect on drug metabolism . It can be used in comparative in vitro metabolism studies to understand the biotransformation pathways of the parent drug and to assess potential metabolic switching or drug-drug interactions involving CYP2C9 [1].

Pharmacology and Structural Biology Research on CysLT1R

Given the unique binding mode and inverse agonist activity of the parent molecule [1], Zafirlukast-d6 can serve as a stable, labeled probe in studies aimed at elucidating CysLT1R signaling mechanisms, trafficking, and conformation. Its deuterium label can also facilitate advanced mass spectrometry-based techniques like Hydrogen-Deuterium Exchange (HDX) to study protein dynamics upon ligand binding.

Technical Documentation Hub

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